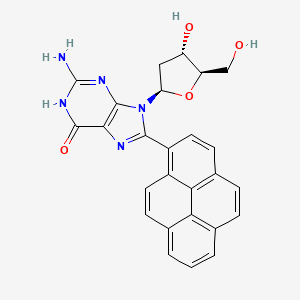
2'-Deoxy-8-pyren-1-ylguanosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-8-pyren-1-ylguanosine typically involves the introduction of the pyrene group to the guanine base. One common method involves the reaction of 2’-deoxyguanosine with a pyrene derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH to ensure the selective attachment of the pyrene group to the 8-position of the guanine base.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of 2’-Deoxy-8-pyren-1-ylguanosine on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-performance liquid chromatography (HPLC) for purification and the implementation of good manufacturing practices (GMP) to ensure product quality.
化学反応の分析
Types of Reactions
2’-Deoxy-8-pyren-1-ylguanosine can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Substitution: The compound can participate in substitution reactions where the pyrene group can be replaced or modified.
Addition: The nucleoside can undergo addition reactions with various reagents to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrene moiety can lead to the formation of pyrene quinones, while substitution reactions can yield various pyrene-substituted derivatives.
科学的研究の応用
2’-Deoxy-8-pyren-1-ylguanosine has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical assays due to its unique optical properties.
Biology: The compound is incorporated into DNA strands to study DNA-protein interactions and DNA hybridization processes.
Medicine: It is used in the study of gene mutations and oxidative DNA damage, providing insights into the mechanisms of various diseases.
Industry: The compound’s fluorescent properties make it useful in the development of new materials and sensors.
作用機序
The mechanism of action of 2’-Deoxy-8-pyren-1-ylguanosine involves its incorporation into DNA strands, where it can act as a fluorescent marker. The pyrene moiety interacts with the surrounding nucleotides, altering the optical properties of the DNA. This allows researchers to monitor DNA hybridization and other processes through fluorescence spectroscopy . The compound can also participate in charge transfer processes with small peptides, providing insights into molecular interactions .
類似化合物との比較
Similar Compounds
8-Oxo-7,8-dihydro-2’-deoxyguanosine: This compound is another modified nucleoside used to study oxidative DNA damage.
2’-Deoxy-N-(naphthalen-1-ylmethyl)guanosine: Similar to 2’-Deoxy-8-pyren-1-ylguanosine, this compound incorporates a naphthalene group instead of a pyrene group.
Uniqueness
2’-Deoxy-8-pyren-1-ylguanosine is unique due to its pyrene moiety, which provides distinct optical properties that are not present in other similar compounds. This makes it particularly useful as a fluorescent probe in various research applications .
特性
CAS番号 |
444314-32-3 |
|---|---|
分子式 |
C26H21N5O4 |
分子量 |
467.5 g/mol |
IUPAC名 |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-pyren-1-yl-1H-purin-6-one |
InChI |
InChI=1S/C26H21N5O4/c27-26-29-24-22(25(34)30-26)28-23(31(24)19-10-17(33)18(11-32)35-19)16-9-7-14-5-4-12-2-1-3-13-6-8-15(16)21(14)20(12)13/h1-9,17-19,32-33H,10-11H2,(H3,27,29,30,34)/t17-,18+,19+/m0/s1 |
InChIキー |
HODWLUTUSRNPOM-IPMKNSEASA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2C4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)CO)O |
正規SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2C4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-2-{[(4S)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14241849.png)
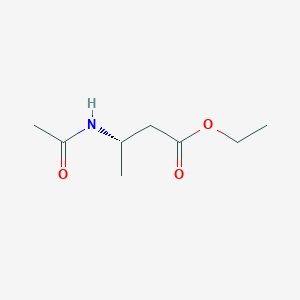

![N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241869.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14241881.png)

![4-Chloro-6-[(3-hydroxypropylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14241883.png)
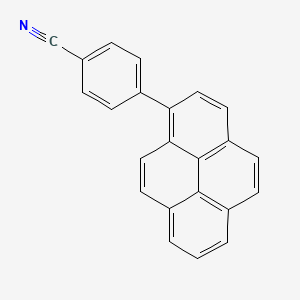
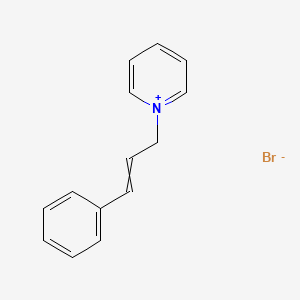

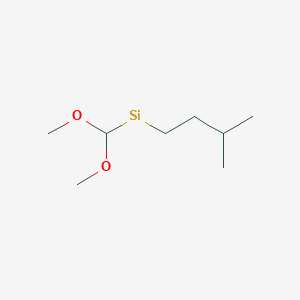
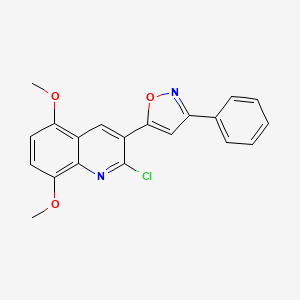
![tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane](/img/structure/B14241926.png)
